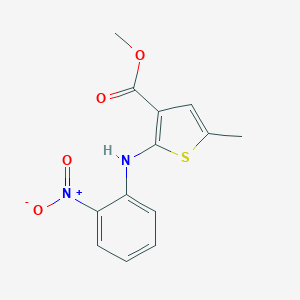

5-Metil-2-((2-nitrofenil)amino)tiofeno-3-carboxilato de metilo

Descripción general

Descripción

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with a methyl group, a nitrophenylamino group, and a carboxylate ester group. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it a versatile building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug design and development.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. The nitrophenylamino group is known to enhance the biological activity of compounds, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.

Mecanismo De Acción

Target of Action

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound that serves as a chemical intermediate to the drug olanzapine . Olanzapine is an atypical antipsychotic, primarily used to treat schizophrenia and bipolar disorder. The primary targets of olanzapine are various dopamine and serotonin receptors in the brain .

Mode of Action

The compound interacts with its targets by binding to these receptors, thereby inhibiting the reuptake of dopamine and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . The exact interaction of ROY with these receptors is still under study.

Biochemical Pathways

The increased dopamine and serotonin signaling affects various biochemical pathways. For instance, it can lead to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

It is metabolized in the liver and excreted through the bile and urine .

Result of Action

The molecular and cellular effects of ROY’s action are primarily related to its role as a chemical intermediate to olanzapine. By increasing dopamine and serotonin signaling, it can help to balance the neurotransmitter levels in the brain, which may alleviate the symptoms of schizophrenia and bipolar disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ROY. For instance, factors such as pH and temperature can affect its stability and reactivity. Moreover, individual factors, such as a person’s age, genetic makeup, health status, and use of other medications, can influence how ROY is metabolized and how effective it is .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves a multi-step process:

-

Formation of the Thiophene Ring: : The thiophene ring is synthesized through a Gewald reaction, which involves the condensation of a ketone (such as propionaldehyde), sulfur, and a nitrile (such as malononitrile). This reaction forms 2-amino-5-methylthiophene-3-carbonitrile.

-

Amination: : The amino group on the thiophene ring is then reacted with 2-fluoro-nitrobenzene in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). This step introduces the nitrophenylamino group to the thiophene ring, yielding 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile.

-

Esterification: : The final step involves the esterification of the carboxyl group using methanol and a catalyst, such as sulfuric acid, to produce Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

-

Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

-

Substitution: : The nitrophenylamino group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Formation of 5-methyl-2-((2-aminophenyl)amino)thiophene-3-carboxylate.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Similar structure but with a nitrile group instead of a carboxylate ester.

2-Amino-5-methylthiophene-3-carbonitrile: Precursor in the synthesis of the target compound.

Methyl 2-((2-nitrophenyl)amino)thiophene-3-carboxylate: Lacks the methyl group on the thiophene ring.

Uniqueness

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate is unique due to the presence of both the nitrophenylamino group and the carboxylate ester, which confer distinct chemical reactivity and biological activity

Actividad Biológica

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known as ROY, is an organic compound characterized by its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉N₃O₂S

- Molecular Weight : 259.28 g/mol

- CAS Number : 138564-59-7

The compound features a thiophene ring, a nitrophenyl group, and a carboxylate ester group, which contribute to its reactivity and biological interactions.

Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate primarily functions as an intermediate in the synthesis of olanzapine, an atypical antipsychotic medication. Its biological activity is attributed to its ability to interact with neurotransmitter receptors, particularly:

- Dopamine Receptors : The compound inhibits the reuptake of dopamine, increasing its availability in the synaptic cleft.

- Serotonin Receptors : Similar to dopamine, it enhances serotonin signaling, affecting mood and cognition.

These interactions lead to various downstream effects through biochemical pathways such as the cyclic adenosine monophosphate (cAMP) pathway, influencing metabolism and neuronal signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Targeted Bacteria : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Mechanism : Docking studies indicated strong interactions with bacterial proteins such as dihydrofolate reductase and rhomboid protease, suggesting a mechanism involving inhibition of essential bacterial enzymes .

Anticancer Potential

The compound has also been investigated for anticancer properties. Research indicates that it may inhibit tubulin polymerization, which is crucial for cancer cell division:

- IC₅₀ Values : Studies reported IC₅₀ values in the low micromolar range (0.08–12.07 mM), indicating potent activity against cancer cell lines.

- Cell Cycle Arrest : It was observed to arrest cancer cells in the G2/M phase, preventing further proliferation .

Study on Antimicrobial Activity

A study published in PMC evaluated various thiophene derivatives for their antimicrobial effects. Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate was among those tested:

| Compound | Target Bacteria | Activity | Mechanism |

|---|---|---|---|

| ROY | Staphylococcus aureus | Strong | Inhibition of dihydrofolate reductase |

| ROY | Escherichia coli | Moderate | Interaction with rhomboid protease |

The study found that the compound formed multiple hydrogen bonds with active site residues of target proteins, enhancing its antibacterial efficacy .

Anticancer Studies

Another significant study focused on the anticancer properties of this compound:

| Parameter | Result |

|---|---|

| IC₅₀ (Cancer Cell Lines) | 0.08–12.07 mM |

| Effect on Cell Cycle | G2/M phase arrest |

| Target Protein | Tubulin |

This research underscores the potential of methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate as a candidate for further development in cancer therapy .

Propiedades

IUPAC Name |

methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-8-7-9(13(16)19-2)12(20-8)14-10-5-3-4-6-11(10)15(17)18/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSANGLCFQGIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598895 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72242-31-0 | |

| Record name | Methyl 5-methyl-2-(2-nitroanilino)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.